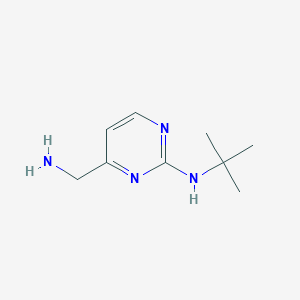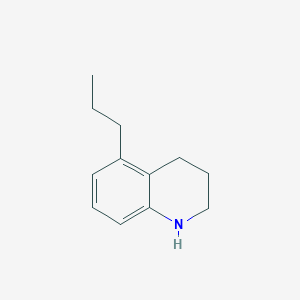
5-Propyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propyl-1,2,3,4-tetrahydroquinoline: is a bicyclic organic compound with the chemical formula C12H17N It belongs to the class of tetrahydroquinolines and is structurally related to quinoline
IUPAC Name: 2-propyl-1,2,3,4-tetrahydroquinoline
CAS Number: 76916-51-3
Molecular Weight: 175.27 g/mol
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 5-propyl-1,2,3,4-tetrahydroquinoline. One common method involves the reduction of quinoline with a suitable reducing agent (e.g., lithium aluminum hydride or sodium borohydride) under appropriate conditions. The reaction proceeds via hydrogenation of the double bond in the quinoline ring.
Industrial Production: While industrial-scale production methods may vary, the reduction of quinoline remains a key step. Optimization of reaction conditions, catalysts, and purification processes ensures efficient and high-yield production.
Chemical Reactions Analysis
Reactivity: 5-Propyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation of the tetrahydroquinoline ring can lead to the formation of quinoline derivatives.
Reduction: The compound can be further reduced to its fully saturated form, quinoline.
Substitution: Nucleophilic substitution reactions at the quinoline nitrogen atom are possible.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) in aprotic solvents.
Oxidation: Oxidizing agents such as chromic acid (HCrO) or potassium permanganate (KMnO).
Major Products: The major products depend on the specific reaction conditions. For example:
- Reduction yields this compound.
- Oxidation leads to quinoline derivatives.
Scientific Research Applications
5-Propyl-1,2,3,4-tetrahydroquinoline finds applications in various fields:
Chemistry: As a building block for the synthesis of other compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for pharmacological properties.
Mechanism of Action
The exact mechanism of action for this compound varies depending on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
While 5-propyl-1,2,3,4-tetrahydroquinoline is unique in its structure, it shares similarities with other tetrahydroquinolines. Further research can explore its distinct features and advantages.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-propyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-2-5-10-6-3-8-12-11(10)7-4-9-13-12/h3,6,8,13H,2,4-5,7,9H2,1H3 |
InChI Key |
PNCHGQRXHLRXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(Difluoromethyl)-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13322432.png)

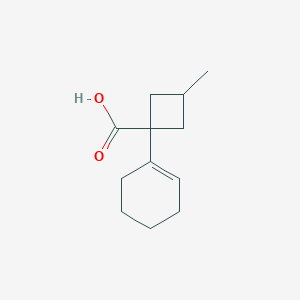
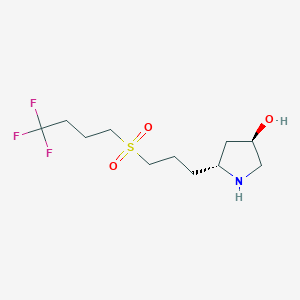
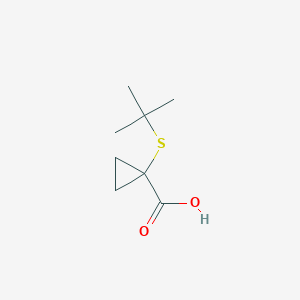


![2-Fluoro-2-[4-(propan-2-yl)phenyl]acetic acid](/img/structure/B13322482.png)


